molecular formula C12H10O4 B12558798 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one CAS No. 144691-29-2

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one

Katalognummer: B12558798
CAS-Nummer: 144691-29-2
Molekulargewicht: 218.20 g/mol
InChI-Schlüssel: WAQBVPWBRHLGPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. Benzopyran compounds are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with a 2-oxopropoxy substituent, which may contribute to its unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one typically involves the reaction of a benzopyran derivative with a suitable oxopropoxy reagent. One common method is the Claisen-Schmidt condensation followed by cyclization and functional modifications. The reaction conditions often include the use of a base such as sodium methoxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzopyran-2-one derivatives, while reduction can produce benzopyran-2-ol derivatives .

Wissenschaftliche Forschungsanwendungen

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-(2-Oxopropoxy)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(2-Oxopropoxy)-2H-1-benzopyran-2-one is unique due to its specific oxopropoxy substituent, which may confer distinct chemical and biological properties compared to other benzopyran derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Eigenschaften

CAS-Nummer

144691-29-2

Molekularformel

C12H10O4

Molekulargewicht

218.20 g/mol

IUPAC-Name

3-(2-oxopropoxy)chromen-2-one

InChI

InChI=1S/C12H10O4/c1-8(13)7-15-11-6-9-4-2-3-5-10(9)16-12(11)14/h2-6H,7H2,1H3

InChI-Schlüssel

WAQBVPWBRHLGPC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)COC1=CC2=CC=CC=C2OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.